N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide
Description
Historical Context of Oxime Chemistry in Medicinal Research
Oximes have occupied a critical niche in medicinal chemistry since the 1950s, when pralidoxime (2-PAM) emerged as the first FDA-approved acetylcholinesterase (AChE) reactivator for organophosphate (OP) poisoning. The hydroxyimino (-C=N-OH) group’s nucleophilic character enables covalent interactions with phosphorylated serine residues in AChE, displacing neurotoxic OP adducts. This mechanistic paradigm later expanded to antimicrobial applications, particularly in cephalosporins like cefuroxime, where oxime groups enhance β-lactamase stability.
The evolution of oxime therapeutics reflects three key design principles:
- Spatial positioning : Optimal orientation of the oxime group relative to target binding pockets (e.g., ortho-substitution in pyridinium aldoximes for AChE reactivation).
- Electronic modulation : Electron-withdrawing substituents (e.g., halogens) that increase oxime acidity, enhancing nucleophilicity.
- Pharmacokinetic optimization : Quaternary ammonium groups in bis-pyridinium oximes to improve aqueous solubility and reduce CNS penetration.
These historical advancements provide a template for analyzing N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide’s structural features and potential bioactivity.
This compound in Contemporary Scientific Literature
Despite limited direct studies on this specific compound, its structure suggests convergence of multiple pharmacophoric elements from established oxime drugs:
Table 1: Comparative structural analysis of this compound against validated oxime pharmacophores.
The 2,6-dichlorobenzyl group parallels steric configurations in third-generation cephalosporins, which utilize bulky substituents to resist enzymatic degradation. Meanwhile, the propanamide spacer may emulate linker systems in bis-oxime AChE reactivators like K027, where alkyl chains balance flexibility and rigidity.
Theoretical Framework for Oxime-Based Pharmacophores
Quantum mechanical studies of oxime reactivity reveal two critical parameters for OP antidote design:
- pKa of the oxime group : Lower pKa (≈7.5–8.5) enhances deprotonation and nucleophilic attack on phosphorylated AChE.
- Frontier molecular orbitals (FMOs) : Higher energy HOMO levels correlate with increased reactivity toward electrophilic phosphorus centers.
For this compound:
- The electron-withdrawing Cl and Br atoms likely reduce oxime pKa compared to unsubstituted analogs.
- Density functional theory (DFT) simulations would predict HOMO localization on the oxime nitrogen and adjacent carbonyl group, facilitating dual-site reactivity.
Research Objectives and Strategic Approaches
Four investigative priorities emerge for this compound:
1. Synthesis and characterization
- Optimize routes for introducing the dichlorobenzyloxyimino group while preserving stereochemical integrity.
- Compare purity metrics (HPLC, NMR) with reference standards like pralidoxime.
2. Computational modeling
- Dock the compound into AChE (PDB: 2GYW) and β-lactamase (PDB: 1BSG) active sites to predict binding modes.
- Calculate Fukui indices to identify nucleophilic/electrophilic hotspots.
3. Reactivation kinetics
- Assess AChE reactivation efficiency in vitro using paraoxon-inhibited enzyme, with pralidoxime as a positive control.
- Determine IC50 against β-lactamase-producing bacterial strains if antimicrobial activity is hypothesized.
4. SAR expansion
- Synthesize analogs with variable halogenation (e.g., F, I) at the 4-bromophenyl position.
- Evaluate the impact of propanamide chain length (C2 vs. C4) on target engagement.
Properties
IUPAC Name |
(3Z)-N-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O2/c17-11-4-6-12(7-5-11)21-16(22)8-9-20-23-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2,(H,21,22)/b20-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIDLGYSKWZPPY-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide typically involves the reaction of 4-bromophenylamine with 2,6-dichlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate 4-bromophenyl-2,6-dichlorobenzylamine. This intermediate is then reacted with propanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antiviral Activity
One of the most notable applications of this compound is its antiviral properties. Research has indicated that derivatives of compounds containing the 4-bromophenyl moiety exhibit significant activity against viruses, including the H5N1 avian influenza virus. In a study, several synthesized products demonstrated promising antiviral effects, with specific compounds showing high efficacy measured by EC50 and LD50 values through plaque reduction assays on cell lines such as Madin-Darby canine kidney cells .
Case Study: Antiviral Testing
- Compounds Tested :
- 3-[2-(4-Bromophenyl)hydrazono]-5-phenyl-furan-2(3H)-one
- 1-(4-bromophenyl)-N-hydroxy-5-phenyl-1H-pyrazole-3-carboxamide
- 1-(4-bromophenyl)-N-{2,3-dihydro-4-hydroxy-3-phenyl-6-oxo-2-thioxopyrimidin-1(6H)-yl}-5-phenyl-1H-pyrazole-3-carboxamide
- Results : These compounds showed effective inhibition of the H5N1 virus, suggesting potential for further development in antiviral therapies .
Insecticidal Properties
The compound has also been investigated for its insecticidal properties. Patents have described various derivatives of urea and thiourea that include similar structures to N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide, which have shown effectiveness against a range of insect pests. The mechanisms typically involve disruption of metabolic processes in target insects .
Case Study: Insecticidal Activity
- Target Pests : Various agricultural pests.
- Mechanism : Compounds disrupt normal physiological functions leading to mortality.
- Efficacy : Demonstrated through laboratory and field trials.
Synthesis of Novel Derivatives
The synthesis of this compound itself serves as a foundation for creating novel derivatives with enhanced biological activities. Research has focused on modifying the compound to improve its efficacy against specific pathogens or pests.
Synthesis Overview
The synthesis typically involves:
- Reagents : 4-bromophenyl amine and various chlorinated benzyl ethers.
- Methodology : Standard organic synthesis techniques including refluxing and purification processes.
A recent study outlined a method involving thermolysis reactions that yield derivatives with improved properties .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Researchers have been investigating how variations in molecular structure impact biological activity.
Key Findings
- Modifications to the bromine substituent can enhance antiviral potency.
- Alterations in the imino group can affect insecticidal activity.
These insights are essential for guiding future research and development efforts.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide can be contextualized by comparing it with analogous propanamide derivatives. Below is a detailed analysis:
Structural Analogues with Halogenated Substituents
- Compound A: 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (, Entry 10) Key Differences: Replaces the bromophenyl group with a 4-chlorophenyl-thiazole moiety and incorporates an indole ring. Biological activity in Entry 10 showed moderate potency (score: 4/5), likely due to improved solubility from the indole group .
- Compound B: 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide () Key Differences: Features a dihydropyrimidinone ring instead of the dichlorobenzyloxyimino group. Impact: The pyrimidinone ring enables hydrogen bonding (N–H⋯O and O–H⋯N interactions), stabilizing the crystal lattice. This contrasts with the target compound, where the imino group may prioritize hydrophobic interactions .
Functional Analogues with Propanamide Backbones
- Compound C: Taranabant () Structure: N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-[[5-(trifluoromethyl)pyridin-2-yl]oxy]propanamide. Key Differences: Incorporates a trifluoromethylpyridine group and a chiral center, unlike the planar imino group in the target compound. Impact: Taranabant’s trifluoromethyl group enhances metabolic stability and bioavailability, making it clinically viable for obesity treatment. The target compound’s bromine and chlorine substituents may confer stronger electrophilic character but poorer pharmacokinetics .
Electronic and Steric Effects
- Comparable compounds with nitro or cyano groups (e.g., Entry 11 in ) show similar trends but with reduced steric bulk .
- Steric Hindrance : The 4-bromophenyl group in the target compound creates significant steric hindrance, which may limit binding to flat active sites. In contrast, smaller substituents like methoxy groups () improve conformational flexibility but reduce halogen-mediated interactions .
Data Tables
Table 1: Comparative Properties of Propanamide Derivatives
*Bioactivity scores from ; N/A indicates insufficient data.
Research Findings and Limitations
- Biological Data Gaps: No direct pharmacological data for the target compound were found, necessitating extrapolation from structural analogues.
- Contradictions : While halogenated aryl groups generally improve binding affinity (), excessive steric bulk (as in the target compound) may counteract this benefit .
Biological Activity
N-(4-bromophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound’s structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHBrClNO
- Molecular Weight: 406.67 g/mol
The presence of bromine and chlorine atoms in its structure suggests potential for diverse biological interactions.
Mechanisms of Biological Activity
- Anti-Fibrotic Activity:
-
Antimicrobial Properties:
- Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
-
Cancer Therapeutics:
- Research has suggested that similar compounds can induce apoptosis in cancer cells by activating caspase pathways. This property makes them candidates for further investigation in cancer treatment protocols.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-fibrotic | Inhibits TGF-beta signaling pathway | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in various cancer cell lines |
Case Study: Anti-Fibrotic Effects
In a study examining the anti-fibrotic effects of related compounds, it was found that treatment with this compound resulted in a significant reduction in collagen deposition in fibroblast cultures. This suggests a promising application for the compound in treating fibrotic diseases such as systemic sclerosis and liver fibrosis.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2,6-Dichlorobenzyl chloride, NH2OH·HCl, K2CO3, DMF | Oxyimino intermediate synthesis |
| 2 | 4-Bromophenylamine, DCC, CH2Cl2 | Amide bond formation |
| 3 | Ethyl acetate/hexane (3:7) | Chromatographic purification |
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
A combination of techniques ensures accurate structural elucidation:
- 1H/13C NMR : Assign protons and carbons (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 9.3 ppm) .
- IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and imine C=N (1600–1640 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]+ at m/z 438.96) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .
Advanced: How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls.
- Compound Purity : Re-evaluate purity via HPLC and confirm absence of degradation products .
- Stereochemical Factors : Use chiral chromatography to isolate enantiomers and test activity separately .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to compare datasets from multiple studies .
Advanced: What computational modeling approaches predict the compound’s reactivity or target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to biological targets (e.g., enzymes) using PDB structures .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) : Assess stability of ligand-target complexes under physiological conditions (NAMD/GROMACS) .
Q. Table 2: Computational Parameters
| Method | Software | Key Outputs |
|---|---|---|
| Docking | AutoDock Vina | Binding affinity (ΔG), interaction residues |
| DFT | Gaussian 16 | HOMO/LUMO energies, electrostatic potentials |
| MD | GROMACS | RMSD, hydrogen bond stability |
Advanced: What strategies optimize synthesis yield while minimizing side reactions?
Methodological Answer:
- Factorial Design of Experiments (DoE) : Vary factors like temperature (50–80°C), solvent (DMF vs. THF), and catalyst loading to identify optimal conditions .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
- Kinetic Studies : Determine rate constants for side reactions (e.g., hydrolysis) and adjust reagent addition rates .
Basic: What are key stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : 0–6°C under inert atmosphere (argon) to prevent oxidation .
- Desiccants : Include silica gel packs to mitigate hydrolysis of the imine group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: How can structure-activity relationships (SAR) be established for derivatives?
Methodological Answer:
- Systematic Substituent Variation : Modify bromophenyl (electron-withdrawing groups) or dichlorobenzyl (steric effects) moieties .
- Biological Screening : Test derivatives against target assays (e.g., IC50 values for enzyme inhibition) .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (logP, polar surface area) with activity .
Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
